molecular formula C16H14N2O2S B5741247 N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B5741247
M. Wt: 298.4 g/mol
InChI Key: COUMAVCXDZZFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as IBT and has been found to have unique biochemical and physiological effects that make it an interesting compound for further study.

Mechanism of Action

The mechanism of action of IBT involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. IBT has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. Additionally, IBT has been found to inhibit the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
IBT has been found to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. Studies have shown that IBT induces apoptosis in cancer cells by activating various signaling pathways that lead to cell death. Additionally, IBT has been found to inhibit inflammation by reducing the production of inflammatory mediators such as prostaglandins and cytokines. IBT has also been found to scavenge free radicals, which could be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

IBT has several advantages for use in lab experiments, including its ability to induce apoptosis in cancer cells, inhibit inflammation, and scavenge free radicals. However, there are also limitations to the use of IBT in lab experiments, including its potential toxicity and the need for further study to determine its safety and efficacy.

Future Directions

There are several future directions for the study of IBT, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Further research is needed to determine the safety and efficacy of IBT in humans and to identify its potential therapeutic applications. Additionally, the development of new synthesis methods for IBT could lead to the production of more potent and selective compounds for use in scientific research.

Synthesis Methods

The synthesis of IBT involves the reaction of 2-isopropenyl aniline with 1,2-benzisothiazol-3(2H)-one in the presence of oxidizing agents such as hydrogen peroxide. The resulting product is then treated with hydrogen peroxide to form the final compound, N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide.

Scientific Research Applications

IBT has been found to have various scientific research applications, including its potential use as an anticancer agent, an anti-inflammatory agent, and an antioxidant. Studies have shown that IBT has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in cancer research. IBT has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, IBT has been found to have antioxidant properties, which could be useful in the prevention of oxidative stress-related diseases.

properties

IUPAC Name

1,1-dioxo-N-(2-prop-1-en-2-ylphenyl)-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11(2)12-7-3-5-9-14(12)17-16-13-8-4-6-10-15(13)21(19,20)18-16/h3-10H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMAVCXDZZFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-isopropenylphenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide

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